molecular formula C16H8Br2 B009692 2,7-Dibromopyrene CAS No. 102587-98-4

2,7-Dibromopyrene

Cat. No. B009692
M. Wt: 360.04 g/mol
InChI Key: IGTQPXMEWQTTBJ-UHFFFAOYSA-N
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Patent
US08674141B2

Procedure details

Preparation analogous to Example 20a. Instead of 76.0 g (211 mmol) of dibromopyrene (isomer mixture) and 94.7 g (480 mmol) of bis(4-methylphenyl)amine, 70.9 g (211 mmol) of 9,10-dibromoanthracene and 81.2 g (480 mmol) of diphenylamine are used. Yield: 86.2 g (168 mmol), 79.7% of theory; purity 99% according to 1H-NMR.
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
94.7 g
Type
reactant
Reaction Step Two
Quantity
70.9 g
Type
reactant
Reaction Step Three
Quantity
81.2 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrC1C=C2C3=C4C(=CC(Br)=CC4=CC=C3C=1)C=C2.C[C:20]1[CH:25]=[CH:24][C:23]([NH:26][C:27]2[CH:32]=[CH:31][C:30](C)=[CH:29][CH:28]=2)=[CH:22][CH:21]=1.Br[C:35]1[C:36]2[C:41]([C:42](Br)=[C:43]3[C:48]=1[CH:47]=[CH:46][CH:45]=[CH:44]3)=[CH:40][CH:39]=[CH:38][CH:37]=2.[C:50]1([NH:56][C:57]2[CH:62]=[CH:61][CH:60]=[CH:59][CH:58]=2)[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=1>>[C:27]1([N:26]([C:23]2[CH:22]=[CH:21][CH:20]=[CH:25][CH:24]=2)[C:35]2[C:36]3[C:41]([C:42]([N:56]([C:57]4[CH:58]=[CH:59][CH:60]=[CH:61][CH:62]=4)[C:50]4[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=4)=[C:43]4[C:48]=2[CH:47]=[CH:46][CH:45]=[CH:44]4)=[CH:40][CH:39]=[CH:38][CH:37]=3)[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1

Inputs

Step One
Name
Quantity
76 g
Type
reactant
Smiles
BrC=1C=C2C=CC3=CC(=CC4=CC=C(C1)C2=C43)Br
Step Two
Name
Quantity
94.7 g
Type
reactant
Smiles
CC1=CC=C(C=C1)NC1=CC=C(C=C1)C
Step Three
Name
Quantity
70.9 g
Type
reactant
Smiles
BrC=1C2=CC=CC=C2C(=C2C=CC=CC12)Br
Step Four
Name
Quantity
81.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation analogous to Example 20a

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N(C=1C2=CC=CC=C2C(=C2C=CC=CC12)N(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.